molecular formula C14H22N2O2 B14528864 Ethyl [3-amino-4-(butylamino)phenyl]acetate CAS No. 62467-86-1

Ethyl [3-amino-4-(butylamino)phenyl]acetate

Cat. No.: B14528864
CAS No.: 62467-86-1
M. Wt: 250.34 g/mol
InChI Key: RTCCNVIKFCOCTR-UHFFFAOYSA-N
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Description

Ethyl [3-amino-4-(butylamino)phenyl]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features an aromatic ring with amino and butylamino substituents, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [3-amino-4-(butylamino)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

R-COOH+C2H5OHR-COO-C2H5+H2O\text{R-COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{R-COO-C}_2\text{H}_5 + \text{H}_2\text{O} R-COOH+C2​H5​OH→R-COO-C2​H5​+H2​O

where R represents the 3-amino-4-(butylamino)phenyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3-amino-4-(butylamino)phenyl]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: 3-amino-4-(butylamino)benzoic acid and ethanol.

    Reduction: 3-amino-4-(butylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [3-amino-4-(butylamino)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl [3-amino-4-(butylamino)phenyl]acetate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets such as enzymes or receptors. The amino groups can form hydrogen bonds or participate in nucleophilic attacks, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a similar functional group but lacking the aromatic and amino substituents.

    Methyl [3-amino-4-(butylamino)phenyl]acetate: A similar compound with a methyl ester instead of an ethyl ester.

    Butyl [3-amino-4-(butylamino)phenyl]acetate: Another similar compound with a butyl ester.

Uniqueness

This compound is unique due to its combination of an aromatic ring with amino and butylamino substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

62467-86-1

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

ethyl 2-[3-amino-4-(butylamino)phenyl]acetate

InChI

InChI=1S/C14H22N2O2/c1-3-5-8-16-13-7-6-11(9-12(13)15)10-14(17)18-4-2/h6-7,9,16H,3-5,8,10,15H2,1-2H3

InChI Key

RTCCNVIKFCOCTR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)CC(=O)OCC)N

Origin of Product

United States

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